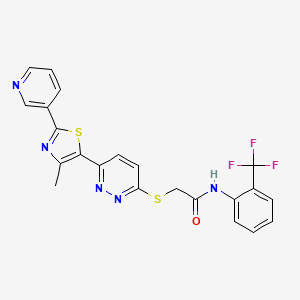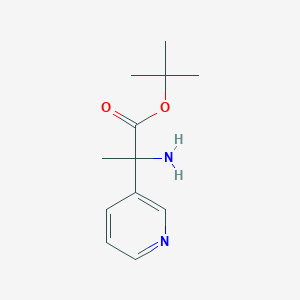
(4-(1H-pirrol-1-il)fenil)(4-(ciclopropilsulfonil)piperazin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1H-pyrrol-1-yl)phenyl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone is a complex organic compound that features a pyrrole ring, a phenyl group, a cyclopropylsulfonyl group, and a piperazine ring
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-(1H-pyrrol-1-yl)phenyl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antibacterial and anticancer activities, making it a promising candidate for drug development.
Medicine
In medicinal chemistry, (4-(1H-pyrrol-1-yl)phenyl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone is explored for its potential therapeutic applications. It has been studied as a potential inhibitor of enzymes and receptors involved in various diseases, including cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in electronics, sensors, and other high-tech industries.
Mecanismo De Acción
Target of Action
It is known that pyrrole derivatives, which this compound is a part of, have been studied for their potent anticancer properties . They have been found to interact with several targets such as dihydrofolate reductase, tyrosine kinase, cyclin-dependent kinases, and adenosine receptors .
Mode of Action
Based on the known activities of similar pyrrole derivatives, it can be inferred that this compound may inhibit key enzymes and receptors involved in cell proliferation and survival .
Biochemical Pathways
Given the known targets of similar pyrrole derivatives, it can be inferred that this compound may affect pathways related to cell growth and survival, including those involving dihydrofolate reductase, tyrosine kinase, cyclin-dependent kinases, and adenosine receptors .
Result of Action
Based on the known activities of similar pyrrole derivatives, it can be inferred that this compound may inhibit cell proliferation and induce cell death in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Introduction of the Cyclopropylsulfonyl Group: This step involves the reaction of cyclopropylsulfonyl chloride with a suitable nucleophile, such as an amine or alcohol.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a dihaloalkane.
Final Coupling Reaction: The final step involves coupling the intermediate compounds through a condensation reaction, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of (4-(1H-pyrrol-1-yl)phenyl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The phenyl and piperazine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution on the phenyl ring can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution on the piperazine ring can be achieved using alkyl halides.
Major Products
Oxidation: Pyrrole-2,5-diones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated derivatives
Comparación Con Compuestos Similares
Similar Compounds
- (4-(1H-pyrrol-1-yl)phenyl)methanone
- (4-(cyclopropylsulfonyl)piperazin-1-yl)methanone
- (4-(1H-pyrrol-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone
Uniqueness
(4-(1H-pyrrol-1-yl)phenyl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone is unique due to the presence of both a pyrrole ring and a cyclopropylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its structural complexity allows for diverse chemical modifications, enabling the development of a wide range of derivatives with tailored properties.
Propiedades
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(15-3-5-16(6-4-15)19-9-1-2-10-19)20-11-13-21(14-12-20)25(23,24)17-7-8-17/h1-6,9-10,17H,7-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQVYFWJPALIHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine](/img/structure/B2548394.png)
![8-(4-chlorobenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2548395.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2548397.png)
![2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid](/img/structure/B2548399.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2548403.png)
![6-methyl-4-oxo-N-(2-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2548404.png)





![2-(4-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide](/img/structure/B2548414.png)
![4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2548415.png)
